N-(4-butan-2-ylphenyl)-2-chloro-5-iodobenzamide
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Overview
Description
N-(4-butan-2-ylphenyl)-2-chloro-5-iodobenzamide is an organic compound characterized by the presence of a butan-2-ylphenyl group attached to a benzamide core, which is further substituted with chlorine and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butan-2-ylphenyl)-2-chloro-5-iodobenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the butan-2-ylphenyl intermediate: This step involves the alkylation of phenyl with butan-2-yl halide under basic conditions.
Introduction of the amide group: The intermediate is then reacted with 2-chloro-5-iodobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-butan-2-ylphenyl)-2-chloro-5-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while reduction with sodium borohydride would result in the corresponding amine.
Scientific Research Applications
N-(4-butan-2-ylphenyl)-2-chloro-5-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-butan-2-ylphenyl)-2-chloro-5-iodobenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butan-2-ylphenyl)-2-chlorobenzamide
- N-(4-butan-2-ylphenyl)-5-iodobenzamide
- N-(4-butan-2-ylphenyl)-2-fluoro-5-iodobenzamide
Uniqueness
N-(4-butan-2-ylphenyl)-2-chloro-5-iodobenzamide is unique due to the presence of both chlorine and iodine substituents on the benzamide core. This dual substitution can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-chloro-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClINO/c1-3-11(2)12-4-7-14(8-5-12)20-17(21)15-10-13(19)6-9-16(15)18/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCZHIYUAYUBCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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